Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
CAS No.: 3080-47-5
Cat. No.: VC21143755
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3080-47-5 |
|---|---|
| Molecular Formula | C20H24O10 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
| Standard InChI Key | IQZIUMCUDYOPQO-KVIJGQROSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Introduction
Chemical Structure and Properties
Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a modified glucuronic acid derivative characterized by specific protecting groups that enable controlled reactivity in synthetic applications. The compound exhibits a complex structure that includes a glucopyranosiduronic acid moiety, which is crucial for its biological and chemical properties.
Physical and Chemical Properties
The compound possesses the following key physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 3080-47-5 |
| Molecular Formula | C20H24O10 |
| Molecular Weight | 424.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO, dichloromethane |
| Structure | Glucopyranosiduronic acid with benzyl group at C-1, methyl ester at C-6, and acetyl groups at C-2, C-3, and C-4 |
The structure features several key functional groups that contribute to its chemical behavior and synthetic utility:
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A benzyl group at the anomeric center (C-1) in β-configuration
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Three acetyl protecting groups at the C-2, C-3, and C-4 positions
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A methyl ester at the C-6 carboxylic acid position
These functional groups create a molecule with selective reactivity patterns that are valuable in complex carbohydrate synthesis.
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is primarily associated with:
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Esterification and glycosylation reactions: The compound can participate in further glycosylation reactions at specific positions after selective deprotection.
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Hydrolysis reactions: The acetyl groups can undergo hydrolysis under acidic or basic conditions, regenerating the parent glucopyranosiduronic acid structure.
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Hydrogenolysis: The benzyl group can undergo hydrogenolysis to yield the corresponding alcohol, facilitating further glycosylation reactions with other sugars or alcohols.
The presence of the acetyl protecting groups provides chemoselectivity in reactions, allowing for targeted modifications at specific positions. This selective reactivity is crucial for the compound's utility in complex carbohydrate synthesis.
| Supplier | Product Code | Available Quantities |
|---|---|---|
| Vulcan Chem | VC21143755 | Various research quantities |
| Cymit Quimica | 3D-MB16625 | 100mg to 2g |
| Glentham Life Sciences | GC4419 | Custom quantities |
| Santa Cruz Biotechnology | Not specified | Research quantities |
Pricing varies significantly based on quantity and purity, with research-grade material typically available in milligram to gram quantities .
Future Research Directions
Despite its utility in carbohydrate chemistry, several aspects of Benzyl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate remain to be fully explored:
Synthetic Methodology Improvements
Future research could focus on:
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Developing more efficient synthetic routes with higher yields
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Creating environmentally friendly synthesis methods
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Exploring enzymatic approaches to regioselective modifications
Biological Evaluation
Additional studies could investigate:
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Specific bioactivities of the compound and its derivatives
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Structure-activity relationships in different biological systems
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Potential therapeutic applications in various disease models
Advanced Applications
Emerging research directions might include:
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Use in glycomics and glycoproteomics
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Applications in nanotechnology and materials science
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Development of carbohydrate-based diagnostics and therapeutics
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